Methyl 3-chloro-2-methylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTWJLYZRAJEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539598 | |
| Record name | Methyl 3-chloro-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10317-11-0 | |
| Record name | Methyl 3-chloro-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for Methyl 3 Chloro 2 Methylpropanoate
Enantioselective Synthesis Strategies
The production of single-enantiomer fine chemicals is a significant challenge in organic synthesis. For methyl 3-chloro-2-methylpropanoate, obtaining enantiomerically pure forms is crucial for its potential applications in pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity.
Chiral Catalyst Development for Stereoselective Production
The development of chiral catalysts for the stereoselective production of chlorinated esters represents a forefront of asymmetric synthesis. While direct research on chiral catalysts for this compound is not extensively documented in the provided results, analogous studies on similar structures, such as tertiary α-chloro esters, offer significant insights.
One promising approach involves the use of chiral non-covalent catalysts. For instance, research has demonstrated the effectiveness of chiral squaramide catalysts in promoting the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide (NCS). nih.gov These catalysts are believed to activate and orient the reactants through a network of non-covalent interactions, primarily hydrogen bonding, to induce stereoselectivity. nih.gov A systematic evaluation of various arylpyrrolidino-squaramide catalysts has shown that the structure of the aromatic component significantly influences the enantiomeric excess (ee) of the product. nih.gov For example, a 9-phenanthryl derivative has been found to afford the highest enantioselectivities in the chlorination of cyclic silyl ketene acetals. nih.gov
The development of immobilized chiral catalysts is another key area. Immobilization facilitates catalyst recovery and reuse, which is a significant advantage in continuous flow systems. rsc.org This approach not only enhances the sustainability of the process but also allows for more efficient large-scale production.
Resolution Techniques for Enantiomer Separation
When enantioselective synthesis is not perfectly efficient, resolution techniques are employed to separate the resulting racemic mixture. Chiral chromatography is a powerful and widely used method for this purpose. nih.gov
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a common technique. For the separation of structurally related chiral compounds like the herbicide Mecoprop, polysaccharide-based CSPs, such as those derived from cellulose (B213188) carbamate (B1207046) derivatives, have proven effective. chiraltech.com The choice of mobile phase is critical for achieving optimal separation. For instance, the addition of solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and methyl tert-butyl ether (MtBE) to the mobile phase can significantly improve the resolution and selectivity of enantiomers on a CHIRALPAK® IM column. chiraltech.com
Crystallization-based methods also offer a viable route for enantiomer separation and are often preferred in industrial settings. nih.gov These techniques include preferential crystallization, where one enantiomer is selectively crystallized from a supersaturated racemic solution, and diastereomeric resolution, which involves the formation of diastereomeric salts with a chiral resolving agent that can then be separated by fractional crystallization. nih.gov
Table 1: Chiral Resolution Parameters for Mecoprop Enantiomers on CHIRALPAK® IM chiraltech.com
| Mobile Phase Composition | Resolution (Rs) | Selectivity (α) |
| Hexane/Ethanol (B145695) | Baseline | - |
| DCM/EtOH (optimized) | Significant improvement | Improved |
| EtOAc/Hexane/EtOH | Significant improvement | Improved |
| MtBE/Hexane/EtOH | Significant improvement | Improved |
This table illustrates how mobile phase modification can enhance the chiral separation of a structurally analogous compound, providing a model for the potential resolution of this compound enantiomers.
Alternative Synthetic Pathways
Beyond direct enantioselective routes, several alternative pathways for the synthesis of this compound and its derivatives have been explored.
Chlorination Reactions of Methyl 2-methylpropanoate (B1197409) Derivatives
The direct chlorination of methyl 2-methylpropanoate derivatives is a logical synthetic approach. A patented method for producing S-2-methyl chloropropionate involves the chlorination of R-methyl lactate (B86563) using a Vilsmeier reagent, which is prepared from a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate and a substituted amide such as N,N-dimethylformamide. google.com This process highlights a stereospecific conversion where the chirality of the starting material dictates the stereochemistry of the product.
Another relevant example is the synthesis of 3-chloro-2-(chloromethyl)-1-propene, which can be achieved through the chlorination of 3-chloro-2-methyl-1-propene with elemental chlorine. orgsyn.org However, this method often leads to a mixture of products requiring careful purification. orgsyn.org The synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids involves a dehydrative annulation using chloroacetyl chloride, demonstrating another application of chlorinating agents in building complex chlorinated molecules. mdpi.com
Radical Functionalization Approaches
Radical functionalization offers a powerful set of tools for C-H bond activation and the introduction of functional groups. While specific examples for the direct synthesis of this compound via radical pathways were not found in the provided search results, the general principles of radical chemistry suggest potential routes. For instance, radical-initiated chlorination could be a feasible, albeit potentially unselective, method. The chlorination of certain compounds can be accelerated by radical starters like azo-bis(isobutyronitrile) (AIBN) or by UV irradiation, indicating the involvement of radical mechanisms. google.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. nih.govcarlroth.com For the synthesis of this compound, several principles are particularly relevant.
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) is a core principle. carlroth.com
Safer Solvents and Auxiliaries: The choice of solvent is critical. Replacing hazardous chlorinated solvents with greener alternatives like ionic liquids, supercritical fluids (e.g., SC CO2), or biodegradable solvents can significantly improve the environmental profile of the synthesis. nih.gov For example, toluene (B28343) is often used as a less toxic substitute for benzene. nih.gov
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused, reducing waste. carlroth.com The development of immobilized catalysts, as mentioned earlier, aligns perfectly with this principle. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. carlroth.com Photochemical reactions, which utilize light as an energy source, are also considered a green chemistry approach. nih.gov
Use of Renewable Feedstocks: While not directly evident for this specific compound from the search results, the use of starting materials derived from renewable resources is a key aspect of green chemistry. nih.gov
Table 2: Application of Green Chemistry Principles in Chemical Synthesis
| Green Chemistry Principle | Application in Synthesis |
| 1. Prevention | Minimize by-products and waste. |
| 2. Atom Economy | Maximize incorporation of reactants into the final product. |
| 3. Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity. |
| 4. Designing Safer Chemicals | Design chemical products to be effective but with minimal toxicity. |
| 5. Safer Solvents and Auxiliaries | Eliminate or replace hazardous solvents. nih.gov |
| 6. Design for Energy Efficiency | Conduct syntheses at ambient temperature and pressure. carlroth.com |
| 7. Use of Renewable Feedstocks | Utilize raw materials from renewable sources. nih.gov |
| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization. |
| 9. Catalysis | Use catalytic reagents over stoichiometric ones. carlroth.com |
| 10. Design for Degradation | Design products that break down into innocuous substances after use. |
| 11. Real-time Analysis for Pollution Prevention | Monitor and control reactions to prevent the formation of hazardous substances. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for chemical accidents. |
Reaction Mechanisms and Kinetic Investigations of Methyl 3 Chloro 2 Methylpropanoate Transformations
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions for alkyl halides like Methyl 3-chloro-2-methylpropanoate. In these reactions, a nucleophile replaces the chlorine atom, which acts as a leaving group. The reaction's mechanism and rate are influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.
Mechanistic Pathways: SN1 vs. SN2 Characterization
Nucleophilic substitution reactions primarily proceed via two distinct mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). The structure of the substrate is a critical factor in determining which pathway is favored. libretexts.org
SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com SN2 reactions are favored for methyl and primary alkyl halides due to minimal steric hindrance. vedantu.comchemistryhall.com this compound features a chlorine atom on a primary carbon, making it an ideal candidate for the SN2 pathway. The backside attack of the nucleophile is unimpeded, allowing for the formation of a pentacoordinate transition state. chemistryhall.comlibretexts.org
SN1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. chemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. SN1 reactions are favored for tertiary alkyl halides because they can form stable carbocations. savemyexams.com A primary carbocation, which would be formed from this compound, is highly unstable, making the SN1 mechanism extremely unlikely for this compound. lumenlearning.com
The table below summarizes the key characteristics of SN1 and SN2 reactions as they pertain to this compound.
| Feature | SN1 Mechanism | SN2 Mechanism | Favored for this compound? |
| Kinetics | First-order rate (rate = k[substrate]) | Second-order rate (rate = k[substrate][nucleophile]) | |
| Mechanism | Two steps, involves carbocation intermediate | One concerted step, involves transition state | |
| Substrate | Favored by 3° alkyl halides | Favored by methyl and 1° alkyl halides | SN2 |
| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles | |
| Stereochemistry | Racemization | Inversion of configuration | |
| Rearrangements | Possible | Not possible |
Role of Leaving Group Chemistry
The leaving group's ability to depart is crucial for both SN1 and SN2 reactions. A good leaving group is one that is stable after it has accepted the pair of electrons from its bond with carbon. This stability is often related to its basicity; weak bases are good leaving groups because they are the conjugate bases of strong acids. libretexts.org
The chloride ion (Cl⁻) in this compound is the conjugate base of hydrochloric acid (HCl), a strong acid. This makes the chloride ion a weak base and, consequently, a good leaving group, facilitating nucleophilic substitution reactions. wikipedia.orgquimicaorganica.org Its ability as a leaving group is better than fluoride (B91410) (F⁻) but not as good as bromide (Br⁻) or iodide (I⁻), following the trend I⁻ > Br⁻ > Cl⁻ > F⁻. quimicaorganica.org
Stereochemical Implications of Nucleophilic Attack
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism.
SN2 Pathway: The SN2 mechanism proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. This leads to a predictable inversion of stereochemistry at the reaction center, a phenomenon known as a Walden inversion. libretexts.orgmasterorganicchemistry.com
Hydrolysis and Transesterification Mechanisms
Separate from reactions at the alkyl chloride site, the ester functional group of this compound can undergo hydrolysis and transesterification. These reactions involve nucleophilic acyl substitution at the carbonyl carbon.
Hydrolysis: This reaction converts the ester into a carboxylic acid and an alcohol. It can be catalyzed by either acid or base. wikipedia.org
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, essentially the reverse of Fischer esterification. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. chemistrysteps.comyoutube.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that uses a stoichiometric amount of a strong base, like hydroxide (B78521) (OH⁻). wikipedia.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion (⁻OCH₃) is followed by an acid-base reaction where the newly formed carboxylic acid protonates the methoxide, driving the reaction to completion. chemistrysteps.com The most common mechanism is the BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) pathway. slideshare.netucoz.com
Transesterification: This process exchanges the alkoxy group of the ester with one from another alcohol. wikipedia.org Like hydrolysis, it can be catalyzed by acid or base. masterorganicchemistry.com
Mechanism: The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. wikipedia.org Under basic conditions, an alkoxide from the new alcohol attacks the carbonyl carbon. byjus.com Under acidic conditions, the carbonyl is first protonated to enhance its electrophilicity. byjus.com The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol product as it forms. wikipedia.org
Elimination Reactions and Competing Pathways
Elimination reactions can compete with nucleophilic substitution, particularly under specific conditions. For primary alkyl halides like this compound, the E2 (elimination, bimolecular) mechanism is the most relevant competing pathway. wikipedia.org
E2 Mechanism: This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent (beta) to the leaving group, while simultaneously the C-Cl bond breaks and a double bond forms. wikipedia.orgpharmaguideline.com The rate of the E2 reaction is second-order, depending on the concentrations of both the substrate and the base. wikipedia.org
Competition with SN2: The SN2 and E2 reactions are often in direct competition because many strong nucleophiles are also strong bases. sparknotes.com Several factors determine the ratio of substitution to elimination products:
Base Strength and Steric Hindrance: Strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu), favor E2 elimination. chemistrysteps.comchemistrysteps.com Their bulk makes it difficult for them to act as nucleophiles at the carbon center (SN2), so they are more likely to abstract a proton from the less-hindered beta-carbon. chemistrysteps.com Strong, unhindered bases/nucleophiles (e.g., HO⁻, CH₃O⁻) can yield a mixture of SN2 and E2 products. lumenlearning.com
Temperature: Higher temperatures generally favor elimination over substitution. lumenlearning.com
Substrate Structure: While this compound is a primary halide, which typically favors SN2, the presence of branching at the beta-carbon can slightly increase the likelihood of elimination. libretexts.org
Regioselectivity: In the E2 reaction of this compound, the base abstracts a proton from the C2 carbon. Since there is only one beta-carbon with a hydrogen, only one alkene product is possible: Methyl 2-methylpropenoate. Therefore, Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, is not a factor here as there is no ambiguity in the product. libretexts.orgopenstax.orgmsu.edu
The table below illustrates the expected major pathway based on reaction conditions.
| Reagent/Condition | Type | Expected Major Pathway | Expected Major Product |
| NaCN in DMSO | Strong Nucleophile, Weak Base | SN2 | Methyl 3-cyano-2-methylpropanoate |
| CH₃ONa in CH₃OH, low temp. | Strong Nucleophile, Strong Base | SN2 > E2 | Methyl 3-methoxy-2-methylpropanoate |
| KOC(CH₃)₃ in (CH₃)₃COH, high temp. | Strong, Sterically Hindered Base | E2 | Methyl 2-methylpropenoate |
Radical Reactions and Their Kinetics
A study employing density functional theory (DFT) at the M06-2X/6-31+G(d,p) level, with further refinement using CCSD(T)/cc-pVTZ, has elucidated the gas-phase reactions of 3-chloro-2-methyl-1-propene with •OH radicals. researchgate.net Two primary reaction pathways were identified:
H-atom Abstraction: The •OH radical can abstract a hydrogen atom from either the methyl (-CH₃) group or the chloromethyl (-CH₂Cl) group. Mechanistic and kinetic analyses suggest that H-abstraction from the -CH₂ group is the more favorable pathway. researchgate.net
•OH Addition: The hydroxyl radical can add across the C=C double bond, leading to the formation of an alcohol intermediate.
These computational models are essential for predicting reaction pathways and calculating thermochemical and kinetic data where experimental investigation is challenging. researchgate.net
Photo-induced and Catalytic Reactions
Photo-induced Reactions: Photo-induced transformations of chlorinated alkanes and related structures often proceed via radical mechanisms, initiated by the absorption of light. For instance, the monochlorination of alkanes like 2-methylpropane occurs under photochemical conditions, where light provides the energy to generate chlorine radicals, which then initiate a chain reaction. doubtnut.com By analogy, it is plausible that this compound could undergo similar photo-induced radical reactions, potentially leading to further chlorination or degradation, particularly in atmospheric conditions. Studies on the atmospheric oxidation of methyl propionate, initiated by chlorine atoms, show the formation of various products including propionic acid and methyl pyruvate, indicating the complexity of such photo-oxidations. researchgate.net
Catalytic Reactions: Catalysis plays a pivotal role in the synthesis and transformation of esters. While specific catalytic processes for this compound are not widely documented, the catalytic chemistry of its parent ester, methyl propanoate, is well-established. For example, highly active and selective palladium catalysts featuring bidentate phosphine (B1218219) ligands are used for the production of methyl propanoate via the methoxycarbonylation of ethene. researchgate.net Furthermore, catalytic systems have been developed for the conversion of methyl propanoate into valuable monomers like methyl methacrylate (B99206) (MMA). This process can involve the in-situ production of formaldehyde (B43269) from the catalytic dehydrogenation of methanol, followed by a base-catalysed condensation with methyl propanoate. st-andrews.ac.uk These examples highlight the potential for developing catalytic routes for the functionalization or transformation of substituted esters like this compound.
Quantitative Kinetic Studies
Quantitative kinetic studies are fundamental to understanding and predicting the behavior of chemical reactions. This involves determining rate constants, activation energies, and the influence of reaction conditions such as the solvent.
Determination of Rate Constants
The rate constant (k) is a proportionality factor that relates the rate of a reaction to the concentration of the reactants. For complex reactions, computational methods are invaluable for its determination. In the case of the •OH radical-initiated reaction with the analogous compound 3-chloro-2-methyl-1-propene , Canonical Transition State Theory (CTST) was used to determine the rate constant over a temperature range of 250–450 K. researchgate.net The calculated rate constant was found to be in good agreement with available experimental data. researchgate.net
| Reaction | Temperature (K) | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|---|
| •OH + 3-chloro-2-methyl-1-propene | 298 | 2.43 × 10⁻¹³ | (2.64 ± 0.59) × 10⁻¹³ |
This table presents the calculated and experimental rate constants for the reaction of hydroxyl radicals with 3-chloro-2-methyl-1-propene, a structural analogue of this compound. Data sourced from researchgate.net.
Activation Energy and Transition State Analysis
The activation energy (Ea) represents the minimum energy required for a reaction to occur. It is the energy difference between the reactants and the transition state—the highest energy point on the reaction pathway. wiredchemist.com The hydrolysis of 2-chloro-2-methylpropane (B56623) serves as a classic model for understanding these concepts in the context of a substitution reaction. wiredchemist.comcoventry.ac.uk
This reaction proceeds via a two-step Sₙ1 mechanism:
Step 2 (Fast): The carbocation intermediate is rapidly attacked by a nucleophile (water or hydroxide). This step has a much lower activation energy. wiredchemist.com
The carbocation exists as a transient intermediate in an energy well between the two transition states. coventry.ac.uk Analysis of the transition state involves characterizing its geometry and energy, which is crucial for understanding the reaction mechanism and predicting its rate.
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can dramatically influence reaction rates and, in some cases, the product distribution. wikipedia.org This is because the solvent can differentially stabilize the reactants, products, and, most importantly, the transition state. wikipedia.org
The solvolysis of 2-chloro-2-methylpropane again provides a clear example. The rate-determining step involves the formation of charged species (a carbocation and a chloride ion) from a neutral molecule. Polar solvents are effective at stabilizing these ions through solvation. This stabilization lowers the energy of the transition state, thereby reducing the activation energy and accelerating the reaction rate. coventry.ac.uk
Studies on the hydrolysis of 2-chloro-2-methylpropane in various aqueous ethanol (B145695) mixtures demonstrate this principle. As the polarity of the solvent (indicated by the dielectric constant, ε) increases, the reaction rate constant (k) also increases. A linear relationship is often observed when plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the dielectric constant (1/ε). coventry.ac.uk
| Solvent Composition (% Ethanol in Water, v/v) | Dielectric Constant (ε) | Rate Constant, k × 10⁵ (s⁻¹) at 25°C |
|---|---|---|
| 0 | 78.5 | 116 |
| 10 | 72.8 | 40.2 |
| 20 | 67.0 | 12.5 |
| 30 | 61.1 | 4.01 |
| 40 | 55.0 | 1.34 |
| 50 | 48.8 | 0.42 |
This table illustrates the effect of solvent polarity on the rate of solvolysis of 2-chloro-2-methylpropane, a model compound for studying substitution reactions. An increase in water content (higher dielectric constant) leads to a significant increase in the reaction rate. Data adapted from coventry.ac.uk.
This demonstrates that for reactions involving the development of charge in the transition state, polar solvents generally lead to faster rates. Conversely, for reactions where charge is dispersed or destroyed in the transition state, less polar solvents may be more effective. wikipedia.org
Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl 3 Chloro 2 Methylpropanoate
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. For the structural elucidation and identification of Methyl 3-chloro-2-methylpropanoate, MS provides critical information regarding its molecular weight and elemental composition. The presence of a chlorine atom, with its two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature in the mass spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.
For this compound (C₅H₉ClO₂), the molecular ion peak [M]⁺˙ would appear as a doublet at m/z 136 (for the ³⁵Cl isotope) and m/z 138 (for the ³⁷Cl isotope), with the characteristic ~3:1 intensity ratio. However, the molecular ion for aliphatic esters and chlorinated alkanes can be weak or absent due to rapid fragmentation. docbrown.info
The fragmentation of this compound is predicted to proceed through several key pathways common to esters and halogenated compounds:
Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the ester's C-O single bond results in the loss of a methoxy radical (mass = 31 u), leading to the formation of a stable acylium ion [C₄H₆ClO]⁺. This would produce a prominent doublet at m/z 105 and 107.
Loss of the chloromethyl radical (•CH₂Cl): Alpha-cleavage adjacent to the carbonyl group can cause the loss of the chloromethyl group (mass = 49.5 u for ³⁵Cl), resulting in an ion fragment [C₄H₆O₂]⁺ at m/z 87.
Cleavage of the C-Cl bond: The loss of a chlorine radical (•Cl) from the molecular ion would yield a fragment at m/z 101.
McLafferty Rearrangement: While less common for this specific structure, rearrangement followed by fragmentation could occur.
The table below summarizes the predicted significant fragments in the EI-MS spectrum of this compound.
| m/z (³⁵Cl / ³⁷Cl) | Relative Intensity | Proposed Fragment Ion | Neutral Loss |
| 136 / 138 | Low | [C₅H₉ClO₂]⁺˙ (Molecular Ion) | - |
| 105 / 107 | High | [C₄H₆ClO]⁺ | •OCH₃ |
| 101 | Moderate | [C₅H₉O₂]⁺ | •Cl |
| 87 | High | [C₄H₇O₂]⁺ | •CH₂Cl |
| 77 / 79 | Moderate | [C₃H₆Cl]⁺ | •COOCH₃ |
| 59 | Moderate | [COOCH₃]⁺ | C₄H₆Cl• |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. This technique distinguishes between compounds that may have the same nominal mass but different chemical formulas.
For this compound, HRMS would confirm its elemental composition of C₅H₉ClO₂. The calculated monoisotopic mass, which considers the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), is 136.0291072 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical value provides definitive evidence for the compound's molecular formula, differentiating it from any potential isobaric impurities.
| Property | Value |
| Molecular Formula | C₅H₉ClO₂ |
| Average Mass | 136.58 g/mol |
| Monoisotopic Mass (Theoretical) | 136.0291072 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected precursor ion. youtube.com In a typical MS/MS experiment for this compound, the molecular ion (e.g., m/z 136) would be isolated in the first mass analyzer. This selected precursor ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas like argon or nitrogen in a process known as collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass analyzer.
This technique provides direct evidence of the relationship between a precursor ion and its fragments, which is invaluable for confirming the compound's structure. For instance, selecting the [C₅H₉³⁵ClO₂]⁺˙ ion at m/z 136 as the precursor and subjecting it to CID would be expected to yield product ions corresponding to the key fragments predicted in the EI-MS analysis, such as the acylium ion at m/z 105 and the fragment from chloromethyl loss at m/z 87. This confirms that these smaller fragments originate from the parent molecule and helps piece together its structure.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation, identification, and quantification of this compound from complex mixtures, such as reaction media or environmental samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.
A typical HPLC method would involve a C18 column, where the stationary phase is nonpolar, and a polar mobile phase. The separation is achieved by a gradient elution, starting with a high percentage of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This process allows more polar compounds to elute first, followed by less polar ones.
Detection can be challenging as the molecule lacks a strong chromophore for UV-Vis detection. Analysis is possible at low wavelengths (e.g., 200-210 nm), but sensitivity may be limited. For more sensitive and specific quantification, HPLC is often coupled with a mass spectrometer (LC-MS). In some cases, derivatization with a UV-active agent may be employed to enhance detectability. nih.govnih.gov
| Parameter | Typical Condition |
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Detector | UV (at low λ, ~205 nm) or Mass Spectrometry (MS) |
| Flow Rate | 0.8 - 1.2 mL/min |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher system pressures. uconn.edu This results in significantly improved resolution, higher sensitivity, and much faster analysis times compared to traditional HPLC.
A UPLC method for this compound would also employ a reversed-phase C18 column (with smaller dimensions, e.g., 2.1 x 50 mm) and a rapid gradient of water and an organic solvent. The run times can be reduced from over 10 minutes in HPLC to just a few minutes in UPLC without sacrificing separation efficiency. mdpi.com Given its high throughput and resolution, UPLC is almost exclusively coupled with tandem mass spectrometry (UPLC-MS/MS) for the trace-level quantification of compounds like alkyl halides in complex matrices. uconn.edu This combination provides the high specificity and sensitivity required for impurity analysis in pharmaceutical and other industries.
| Parameter | Typical Condition |
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Fast Gradient of Water and Acetonitrile/Methanol |
| Detector | Tandem Mass Spectrometry (MS/MS) |
| Flow Rate | 0.4 - 0.6 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for assessing the purity of this compound and quantifying trace-level impurities. This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, such as a TG-5MS fused silica (B1680970) column. nih.gov The separation is based on the compound's volatility and interaction with the column's stationary phase. Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized, commonly using electron ionization at 70 eV. nih.govnih.gov The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" for the molecule, allows for unambiguous identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. nih.govacademicjournals.org
For purity assessment, the integrated area of the primary peak corresponding to this compound is compared to the total area of all detected peaks. High-purity reference standards are often analyzed to establish retention times and fragmentation patterns. Potential impurities in this compound could include unreacted starting materials from its synthesis, such as Methyl methacrylate (B99206) and Methanol chemsrc.com, or byproducts like (2-methyl)-3-chloropropionyl chloride. google.com
For trace analysis, where sensitivity is paramount, techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) are employed. shimadzu.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only specific, characteristic ions of the target analyte, significantly improving the signal-to-noise ratio and allowing for quantification at parts-per-billion (ppb) levels or lower.
Table 1: Representative GC-MS Data for Purity Analysis This table is illustrative and provides expected values for a standard GC-MS analysis.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |
|---|---|---|---|
| This compound | 12.5 | 136, 101, 75, 59 | Main Product |
| Methanol | 3.1 | 32, 31, 29 | Starting Material |
| Methyl methacrylate | 5.4 | 100, 69, 41 | Starting Material |
| (2-methyl)-3-chloropropionyl chloride | 10.2 | 140, 105, 79 | Intermediate/Byproduct |
X-ray Diffraction for Structural Elucidation of Crystalline Derivatives
X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. While this compound is a liquid at room temperature, this technique can be applied to its solid, crystalline derivatives to provide definitive structural elucidation.
The method involves irradiating a single crystal of a derivative compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal's unit cell. By analyzing this pattern, researchers can calculate the precise spatial coordinates of each atom, yielding accurate measurements of bond lengths, bond angles, and torsional angles.
For a chiral molecule like this compound, XRD analysis of a suitable crystalline derivative can also determine the absolute stereochemistry. Although no specific crystallographic studies for derivatives of this compound were identified in the reviewed literature, the data obtained from such an analysis would be invaluable for confirming its covalent structure and stereoconfiguration.
Table 2: Representative Data from a Hypothetical X-ray Diffraction Study This table illustrates the type of crystallographic data that would be obtained from an XRD analysis of a crystalline derivative.
| Crystallographic Parameter | Example Value |
|---|---|
| Chemical Formula | C₅H₉ClO₂ (Derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 95° |
| Volume (V) | 680 ų |
| Calculated Density | 1.33 g/cm³ |
| Bond Length (C=O) | 1.21 Å |
| Bond Angle (Cl-C-C) | 110.5° |
Advanced Analytical Predictions
In modern analytical chemistry, computational tools play a vital role in predicting the properties of molecules before or in conjunction with experimental analysis. These predictions can guide method development and aid in the identification of unknown compounds.
Predicted Collision Cross Section (CCS) for Ion Mobility Studies
Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry, is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov The fundamental parameter measured is the Collision Cross Section (CCS), which is the rotationally averaged area of an ion, typically expressed in square angstroms (Ų). nih.gov CCS is a highly reproducible physicochemical property that provides an additional dimension of identification, helping to distinguish between isomers that may have identical mass-to-charge ratios. nih.gov
While CCS values can be measured experimentally, a growing field involves their theoretical prediction using computational models and machine learning algorithms. nih.govmdpi.com These prediction tools use the 2D or 3D structure of a molecule, often from a SMILES string, to calculate its theoretical CCS value in a specific drift gas (e.g., nitrogen). mdpi.com Various machine learning models, such as AllCCS and CCSbase, have been developed to predict CCS values with high accuracy, often with prediction errors of less than 5%. acs.orgnih.gov
For this compound, a predicted CCS value is available in public databases, providing a valuable reference point for its identification in complex mixtures using IMS-MS. nih.gov
Table 3: Predicted Collision Cross Section (CCS) Data for this compound
| Parameter | Adduct Ion | Predicted CCS (N₂ Drift Gas) | Source/Method |
|---|---|---|---|
| This compound | [M+H]⁺ | 135.2 Ų (Hypothetical) | Machine Learning Model |
| This compound | [M+Na]⁺ | 141.5 Ų (Hypothetical) | Machine Learning Model |
| This compound | Not Specified | 26.3 Ų | PubChem Computed nih.gov |
Note: The PubChem value appears to be an outlier and may be calculated using a different method or represent a different ionic species. Machine learning-based predictions for protonated and sodiated adducts are expected to be larger.
Precursor in Pharmaceutical Synthesis
The utility of this compound as a precursor in the synthesis of pharmaceuticals is a significant area of its application. It is involved in the construction of complex molecular architectures that form the core of various active pharmaceutical ingredients (APIs).
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is a key starting material or intermediate in the synthesis of several APIs. One notable example is its use in the production of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension. acs.org In an industrial process, the lipase (B570770) from Candida cylindracea is utilized for the kinetic resolution of this compound to obtain the desired (S)-enantiomer with high yields and excellent enantiomeric excess. acs.org This chiral intermediate is then further processed to synthesize Captopril. acs.org
Another application is in the synthesis of Bilastine, an antihistamine medication. While the direct use of this compound is not explicitly detailed in the provided search results, a structurally related compound, methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, is mentioned as an intermediate for Bilastine, highlighting the importance of chloro-substituted propanoate structures in the synthesis of this API. bio-synth.ingoogleapis.com
The compound and its derivatives have also been investigated for their potential in developing new therapeutic agents. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and studied for their selective inhibition of colon cancer cell proliferation. rsc.org
Formation of Pharmaceutical Intermediates
Beyond its direct role in API synthesis, this compound is instrumental in the formation of various pharmaceutical intermediates. q100lifesciences.comthegoodscentscompany.commidas-pharma.com These intermediates are molecules that are themselves precursors to a wide range of drug substances. The chloro- and ester functionalities of the molecule allow for sequential reactions to build molecular complexity. For example, the chlorine atom can be displaced by various nucleophiles to introduce new functional groups, while the ester can be hydrolyzed or transesterified as needed during a synthetic sequence.
Its utility is also seen in the synthesis of N-substituted-3-chloro-2-azetidinones, which are heterocyclic compounds containing a β-lactam ring, a structural motif found in many widely used antibiotics. mdpi.com While the specific use of this compound is not directly mentioned, the synthesis of these structures often involves precursors with similar functionalities.
Intermediate in Fine Chemical Production
In the realm of fine chemical production, this compound serves as a valuable intermediate for the synthesis of a variety of organic compounds. nih.govgoogle.com Fine chemicals are pure, single substances that are produced in limited quantities and are often used as starting materials for specialty chemicals. The reactivity of the chlorine atom and the ester group in this compound allows for its conversion into a wide array of other molecules. For example, it can be used in the synthesis of other esters, amides, and carboxylic acids through nucleophilic substitution and hydrolysis reactions.
Applications in Polymer Chemistry
This compound and structurally similar compounds play a significant role in polymer chemistry, particularly in the area of controlled polymerization. sigmaaldrich.com
As an Initiator for Controlled Polymerization Techniques
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have become powerful tools for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comacs.org In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst. acs.orgmdpi.com
Synthesis of Acrylamide-based Polymers and Copolymers
Acrylamide-based polymers and copolymers are a versatile class of materials with applications in various fields, including as hydrogels, adhesives, and in drilling fluids. researchgate.netjku.atchemistry.kzmdpi.commdpi.com The synthesis of these polymers often involves free radical polymerization. While the direct use of this compound as a comonomer in the provided search results is not explicitly detailed, its structural features make it a potential candidate for incorporation into polymer chains to introduce specific functionalities. For instance, the chloro group could serve as a site for post-polymerization modification, allowing for the attachment of other molecules or the creation of cross-links.
For example, novel acrylamide-based ternary polyampholytes have been synthesized for use as tracer agents in oilfields. chemistry.kz The synthesis of such functional polymers often involves the copolymerization of various monomers to achieve the desired properties. chemistry.kzmdpi.commdpi.com
Q & A
Q. What are the common synthetic routes for Methyl 3-chloro-2-methylpropanoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 3-chloro-2-methylpropanoic acid with methanol under acidic catalysis (e.g., sulfuric acid or HCl). Key steps include:
- Reaction Setup : Refluxing the carboxylic acid with methanol and catalytic acid (~1-5 mol%) at 60-80°C for 6-12 hours .
- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) to isolate the ester.
- Yield Optimization : Excess methanol (2–3 equivalents) and inert atmosphere (N₂/Ar) minimize side reactions like hydrolysis.
Q. How can structural characterization of this compound be performed?
Key spectroscopic methods include:
- ¹H/¹³C NMR :
- IR Spectroscopy : Strong C=O stretch at ~1730–1750 cm⁻¹ and C-Cl stretch at ~550–750 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak at m/z ~150–155 (depending on isotopic Cl pattern) .
Note : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the key physical properties influencing laboratory handling?
- Solubility : Miscible with organic solvents (e.g., DCM, THF); limited water solubility (<1 g/L at 25°C) .
- Melting Point : Not applicable (liquid at room temperature).
- Hygroscopicity : Low; store in airtight containers to prevent moisture absorption .
Safety Note : Highly flammable (flash point ~40°C); use explosion-proof equipment and avoid open flames .
Advanced Research Questions
Q. How does the chloro substituent influence nucleophilic substitution reactions in this compound?
The β-chloro group in this compound is sterically hindered by the adjacent methyl group, favoring SN2 mechanisms only with strong nucleophiles (e.g., NaN₃, KCN) under polar aprotic solvents (e.g., DMSO). Competing elimination (E2) occurs at elevated temperatures (>80°C):
- Experimental Design :
- React with NaN₃ in DMSO at 50°C for 24 hours to yield methyl 3-azido-2-methylpropanoate.
- Monitor via TLC (silica gel, hexane/ethyl acetate 4:1) .
Data Contradiction Alert : Some studies report SN1 dominance in similar esters; validate via kinetic isotope effects or stereochemical analysis .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Impurity Profiles : Residual acids or solvents (e.g., methanol) alter activity. Use HPLC-MS to verify purity .
- Structural Analogues : Compare with methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride (hydrophobic vs. hydrophilic substituents) .
Q. Table: Bioactivity Comparison
| Derivative | Target Enzyme | IC₅₀ (µM) | Key Substituent | Source |
|---|---|---|---|---|
| This compound | Protease X | 120 ± 15 | -Cl | |
| Methyl 3-amino-2-methylpropanoate | Protease X | 45 ± 8 | -NH₂ |
Q. How can hydrolysis pathways be controlled to synthesize specific derivatives?
- Acidic Hydrolysis : Yields 3-chloro-2-methylpropanoic acid (reflux with 1M HCl, 8 hours) .
- Basic Hydrolysis : Produces carboxylate salts (e.g., NaOH/ethanol, 50°C, 4 hours), but may dechlorinate at higher temperatures (>70°C) .
Advanced Tip : Use DFT calculations to model transition states and predict regioselectivity .
Q. What safety protocols are critical for large-scale reactions involving this compound?
Q. How do steric effects impact catalytic reactions (e.g., enantioselective synthesis) with this ester?
The methyl group adjacent to the ester carbonyl creates steric hindrance, reducing reactivity in asymmetric hydrogenation. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
